molecular formula C10H19NO2 B2707729 Ethyl 3-(1-aminocyclopentyl)propanoate CAS No. 2106386-51-8

Ethyl 3-(1-aminocyclopentyl)propanoate

Cat. No.: B2707729
CAS No.: 2106386-51-8
M. Wt: 185.267
InChI Key: WWUKFGCLFPOFCO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-aminocyclopentyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopentyl ring with an amino group and an ethyl ester group attached to a propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-aminocyclopentyl)propanoate typically involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(1-aminocyclopentyl)propanoic acid+ethanolacid catalystethyl 3-(1-aminocyclopentyl)propanoate+water\text{3-(1-aminocyclopentyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(1-aminocyclopentyl)propanoic acid+ethanolacid catalyst​ethyl 3-(1-aminocyclopentyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-aminocyclopentyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(1-aminocyclopentyl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: 3-(1-aminocyclopentyl)propanoic acid and ethanol.

    Reduction: 3-(1-aminocyclopentyl)propanol.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Ethyl 3-(1-aminocyclopentyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor to pharmacologically active agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Ethyl 3-(1-aminocyclopentyl)propanoate can be compared to other esters and amino acid derivatives:

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different physical and chemical properties.

    3-(1-aminocyclopentyl)propanoic acid: The corresponding acid form, which lacks the ester group and has different solubility and reactivity.

This compound is unique due to its specific structure, which combines the properties of an ester and an amino acid derivative, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-(1-aminocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)5-8-10(11)6-3-4-7-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKFGCLFPOFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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